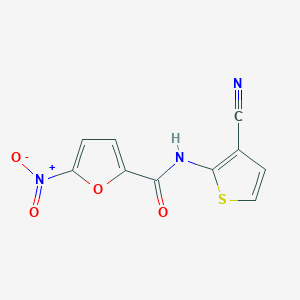![molecular formula C17H17N3O2 B2701881 benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate CAS No. 941893-22-7](/img/structure/B2701881.png)
benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of heterocyclic compounds that are present in a wide variety of synthetic and natural products . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds, such as N-(1H-1,3-benzodiazol-2-yl)benzamide, has been carried out using techniques like 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Molecular Structure Analysis
The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving “benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate” are not available, benzimidazole derivatives have been extensively investigated and are associated with diverse biological activities .Aplicaciones Científicas De Investigación
Mechanochemical Synthesis and Sustainable Applications
The mechanochemical preparation of carbamates, including benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate, demonstrates an eco-friendly approach to chemical synthesis. Using 1,1′-carbonyldiimidazole as an acylation agent, this method enhances the reactivity of alcohol and carbamoyl-imidazole intermediates under mild conditions without requiring activation. This sustainable synthesis method is significant for producing carbamates efficiently, presenting an advancement in green chemistry and sustainable applications (Lanzillotto et al., 2015).
Antitumor and Antineoplastic Properties
Research on benzimidazole carbamates has shown promising antitumor properties. For instance, certain derivatives of benzimidazole carbamates have been found to be active against various experimental tumors, including lymphoid leukemia and melanoma. This activity suggests the potential of this compound in developing new antitumor drugs, highlighting its significance in cancer research and therapy development (Atassi & Tagnon, 1975).
Spectroscopic Analysis and Chemical Properties
Vibrational spectroscopy and UV–Visible spectroscopic studies have been conducted on benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a related compound, to understand its vibrational and electronic properties. These studies provide insights into the molecular geometries, vibrational frequencies, and electronic properties, contributing to a deeper understanding of the chemical and physical properties of benzimidazole carbamates. Such analyses are crucial for the development and application of these compounds in various scientific and industrial fields (Rao et al., 2016).
Applications in Agriculture
In agriculture, benzimidazole carbamates like carbendazim have been used for the prevention and control of fungal diseases. Research on the sustained release of these compounds using solid lipid nanoparticles and polymeric nanocapsules offers innovative approaches to enhance the efficacy and reduce the environmental impact of fungicides. This research is pivotal for developing more efficient and sustainable agricultural practices, ensuring food security while minimizing adverse environmental effects (Campos et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be a highly soluble compound in water and other polar solvents , which may influence the bioavailability of Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities , suggesting that Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate may have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Propiedades
IUPAC Name |
benzyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(21)22-12-13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDTVDTJQGYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)


![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)
![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)


